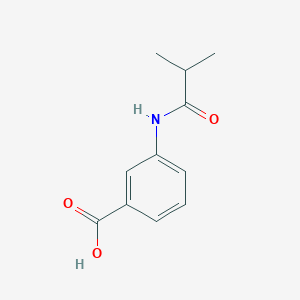

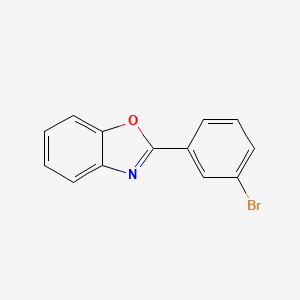

2-(3-Bromophenyl)-1,3-benzoxazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(3-Bromophenyl)-1,3-benzoxazole derivatives often involves the Suzuki reaction, a palladium-catalyzed cross-coupling reaction between organoboron compounds and halides. A study by Seth et al. (2014) describes the synthesis of 2-(2-arylphenyl)benzoxazoles through the Suzuki reaction, highlighting a method that could be adapted for synthesizing 2-(3-Bromophenyl)-1,3-benzoxazole (Seth et al., 2014). Additionally, Wu et al. (2014) discuss a Cu-catalyzed intramolecular coupling reaction that efficiently synthesizes 2-substituted benzoxazoles, a method that can be applicable for creating the 2-(3-Bromophenyl)-1,3-benzoxazole compound (Wu et al., 2014).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives, including 2-(3-Bromophenyl)-1,3-benzoxazole, is characterized by X-ray crystallography and spectroscopic methods. Pérez-Pérez et al. (2015) provide insights into the crystal structure of a related benzoxazole compound, which could offer parallels in understanding the structural aspects of 2-(3-Bromophenyl)-1,3-benzoxazole (Pérez-Pérez et al., 2015).

Chemical Reactions and Properties

Benzoxazole compounds, including 2-(3-Bromophenyl)-1,3-benzoxazole, participate in various chemical reactions, demonstrating a range of reactivities due to their functional groups. The bromophenyl group, for example, offers sites for further substitution reactions, potentially useful in creating more complex molecules for materials or pharmaceutical applications. Gopalaiah and Chandrudu (2015) discuss an iron(II) bromide-catalyzed oxidative coupling reaction that could be relevant for modifications of benzoxazole compounds (Gopalaiah & Chandrudu, 2015).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- Field : Organic Chemistry

- Application : The compound “2-(3-Bromophenyl)imidazo[2,1-b]oxazole” is synthesized through a microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide .

- Method : The reaction is carried out in the presence of potassium carbonate as a base and dimethylformamide as a solvent . The formation of this compound is explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .

- Results : The result of this reaction is the formation of "2-(3-Bromophenyl)imidazo[2,1-b]oxazole" .

Anticancer Activity

- Field : Pharmacology

- Application : The synthesis of ten new “5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine” analogs, their characterization, anticancer activity, molecular docking studies, ADME, and toxicity prediction .

- Method : The title compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques .

- Results : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines. The CNS cancer cell line SNB-75, which showed a PGI of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .

Organic Electroluminescent Device Materials

- Field : Material Science

- Application : The imidazo[2,1-b]oxazole framework, which is similar to the benzoxazole structure in “2-(3-Bromophenyl)-1,3-benzoxazole”, is relevant to the preparation of organic electroluminescent device materials .

- Method : The compound “2-(3-Bromophenyl)imidazo[2,1-b]oxazole” is synthesized through a microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide .

- Results : The formation of this compound was explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .

Radiosynthesis for PET Imaging

- Field : Nuclear Medicine

- Application : The synthesis of “2-[18F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18F-PD153035]” for use in Positron Emission Tomography (PET) imaging .

- Method : The compound was synthesized by nucleophilic displacement of “4-(3-bromoanilino)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride” with 18F− .

- Results : The compound was obtained in 20–30% yields with more than 99% radiochemical purity . Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .

Heterocyclic Structures in Diversity-Oriented Libraries

- Field : Organic Chemistry

- Application : The imidazo[2,1-b]oxazole framework, which is similar to the benzoxazole structure in “2-(3-Bromophenyl)-1,3-benzoxazole”, is relevant to the preparation of organic electroluminescent device materials . It is also present in a variety of pharmaceutically interesting compounds with activities such as p38 MAP kinase inhibition, RAF kinase inhibition, androstane receptor agonism, inhibition of the RAFs-MEK1/2-ERK1/2 signalling pathway in triple-negative breast cancer cells, MAP kinase inhibition, and TFG-β inhibition .

- Method : The compound “2-(3-Bromophenyl)imidazo[2,1-b]oxazole” is synthesized through a microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide .

- Results : The formation of this compound was explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .

Epidermal Growth Factor Receptor (EGFr) Visualization

- Field : Nuclear Medicine

- Application : The synthesis of “2-[18F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18F-PD153035]” for use in Positron Emission Tomography (PET) imaging . This compound is used for EGFr visualization, which is often expressed at high levels in human cancers such as breast cancer, lung cancer, glioma, laryngeal cancer, stomach cancer, carcinoma of the head and neck, and prostate cancers .

- Method : The compound was synthesized by nucleophilic displacement of “4-(3-bromoanilino)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride” with 18F− .

- Results : The compound was obtained in 20–30% yields with more than 99% radiochemical purity . Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEXVASQRAJENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401309372 | |

| Record name | 2-(3-Bromophenyl)benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-1,3-benzoxazole | |

CAS RN |

99586-31-9 | |

| Record name | 2-(3-Bromophenyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99586-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)

![6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B1270543.png)